Ethyl 2-(3-fluorophenyl)acrylate
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Overview
Description
Ethyl 2-(3-fluorophenyl)acrylate: is an organic compound with the molecular formula C11H11FO2. It is a derivative of acrylic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and a fluorine atom is substituted at the meta position of the phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(3-fluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-fluorophenylacrylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process might include the use of advanced catalysts and controlled reaction environments to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-fluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the acrylate group to a single bond, forming ethyl 2-(3-fluorophenyl)propanoate.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed for reduction reactions.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-fluorophenylacrylic acid or 3-fluorophenylacetone.
Reduction: Ethyl 2-(3-fluorophenyl)propanoate.
Substitution: Various substituted phenylacrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-fluorophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to the presence of the fluorine atom.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves derivatives of this compound.
Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final product.
Mechanism of Action
The mechanism by which ethyl 2-(3-fluorophenyl)acrylate exerts its effects depends on the specific application. In chemical reactions, the acrylate group acts as an electrophile, facilitating nucleophilic addition or substitution reactions. The fluorine atom in the phenyl ring can influence the reactivity and stability of the compound through inductive and resonance effects.
Comparison with Similar Compounds
Methyl 2-(3-fluorophenyl)acrylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(4-fluorophenyl)acrylate: Fluorine atom at the para position instead of the meta position.
Ethyl 2-(3-chlorophenyl)acrylate: Chlorine atom instead of fluorine.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and physical properties. The meta position of the fluorine atom can lead to different electronic effects compared to para or ortho substitutions, making it a valuable compound for specific synthetic applications.
Biological Activity
Ethyl 2-(3-fluorophenyl)acrylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorinated phenyl group attached to an ethyl acrylate moiety. The molecular formula is C11H11FO2, and it features a double bond characteristic of acrylates, which contributes to its reactivity in biological systems.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. The fluorine atom in the phenyl group enhances the compound's binding affinity to various receptors and enzymes, potentially leading to significant therapeutic effects. The ester functionality can undergo hydrolysis, releasing active metabolites that interact with biochemical pathways involved in cellular processes.
Biological Activity and Research Findings
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating potent antiproliferative effects against various cancer cells, including HepG2 liver cancer cells .
- Mechanism of Anticancer Action : The anticancer effects are often attributed to the inhibition of β-tubulin polymerization, leading to cell cycle arrest and apoptosis. In vitro studies have shown significant increases in apoptotic cell induction when treated with compounds related to this compound .
- Synthesis of Biologically Active Molecules : this compound serves as a versatile building block in organic synthesis for creating more complex biologically active molecules. Its derivatives are being explored for their potential pharmaceutical applications .
Case Studies
- Antiproliferative Screening : A study evaluated various acrylate derivatives, including those related to this compound, demonstrating promising antiproliferative activity with specific derivatives showing IC50 values lower than traditional chemotherapeutics like 5-FU .
- Molecular Docking Studies : Computational studies have illustrated how these compounds interact with target proteins involved in cancer progression, providing insights into their potential as therapeutic agents .
Comparative Analysis with Similar Compounds
The following table summarizes the structural and functional comparisons between this compound and related compounds:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Ethyl Acrylate | Simple ester without fluorinated phenyl group | Widely used in polymer chemistry |
Methyl 3-(3-fluorophenyl)acrylate | Methyl ester instead of ethyl | Similar structure; different reactivity profile |
3-(3-Fluorophenyl)propanoic Acid | Carboxylic acid derivative | Contains carboxylic acid functional group |
Ethyl 3-(4-fluorophenyl)acrylate | Similar structure but with a different position of fluorine | Variation in biological activity due to position change |
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
ethyl 2-(3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-7H,2-3H2,1H3 |
InChI Key |
CZHWTUMPBWOSID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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